

# Benzyl Isoeugenol: A Comprehensive Technical Guide to Identification and Characterization

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## Compound of Interest

Compound Name: *Benzyl isoeugenol*

Cat. No.: B3030593

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## Introduction

**Benzyl isoeugenol** (CAS No. 120-11-6) is a synthetic fragrance ingredient valued for its warm, spicy, and floral scent profile, often described as having notes of carnation, clove, and jasmine. [1] It is utilized in a variety of consumer products, including fine fragrances, cosmetics, and personal care items. Chemically, it is an ether formed from isoeugenol and benzyl alcohol. This guide provides an in-depth overview of the identification and characterization of **Benzyl Isoeugenol**, focusing on its chemical identifiers, physico-chemical properties, and detailed analytical methodologies.

## Chemical Identification and Properties

Accurate identification of **Benzyl Isoeugenol** is fundamental for research and quality control.

The following tables summarize its key identifiers and physico-chemical properties.

### Table 1: Chemical Identifiers for Benzyl Isoeugenol

Identifier	Value
CAS Number	120-11-6 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
EC Number	204-370-6
FEMA Number	3698 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene
Synonyms	Isoeugenol benzyl ether, Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether, 1-Benzyl-2-methoxy-4-propenylbenzene <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>17</sub> H <sub>18</sub> O <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	254.32 g/mol

**Table 2: Physico-chemical Properties of Benzyl Isoeugenol**

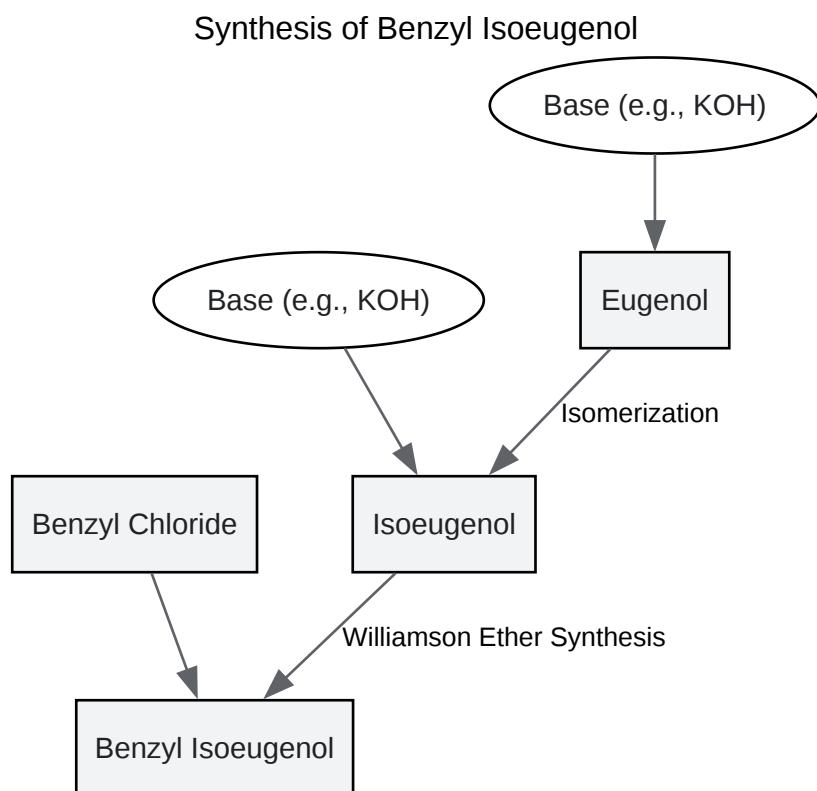
Property	Value
Appearance	White to off-white crystalline powder <a href="#">[3]</a> <a href="#">[5]</a>
Odor	Mild, sweet, spicy, floral, with notes of carnation and balsam
Melting Point	57-60 °C <a href="#">[3]</a>
Boiling Point	282 °C
Flash Point	> 93.33 °C <a href="#">[3]</a>
Solubility	Soluble in ethanol and oils; insoluble in water.
Purity (by GC)	≥ 98%

## Synthesis of Benzyl Isoeugenol

**Benzyl isoeugenol** is synthetically produced and is not found in nature. The primary synthesis route involves the benzylation of isoeugenol. This process typically follows a Williamson ether synthesis mechanism.

A general synthesis procedure is as follows:

- Isomerization of Eugenol: Eugenol, readily available from sources like clove oil, is first isomerized to isoeugenol. This is often achieved by heating eugenol in the presence of a base, such as potassium hydroxide.
- Benzylation of Isoeugenol: The resulting isoeugenol is then reacted with benzyl chloride in the presence of a base (e.g., potassium hydroxide) and a suitable solvent to yield **Benzyl Isoeugenol**.



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Caption: Synthesis pathway of **Benzyl Isoeugenol**.

## Experimental Protocols for Identification

The identification and quantification of **Benzyl Isoeugenol** are commonly performed using chromatographic and spectroscopic techniques. Detailed methodologies for key analytical methods are provided below.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **Benzyl Isoeugenol**.

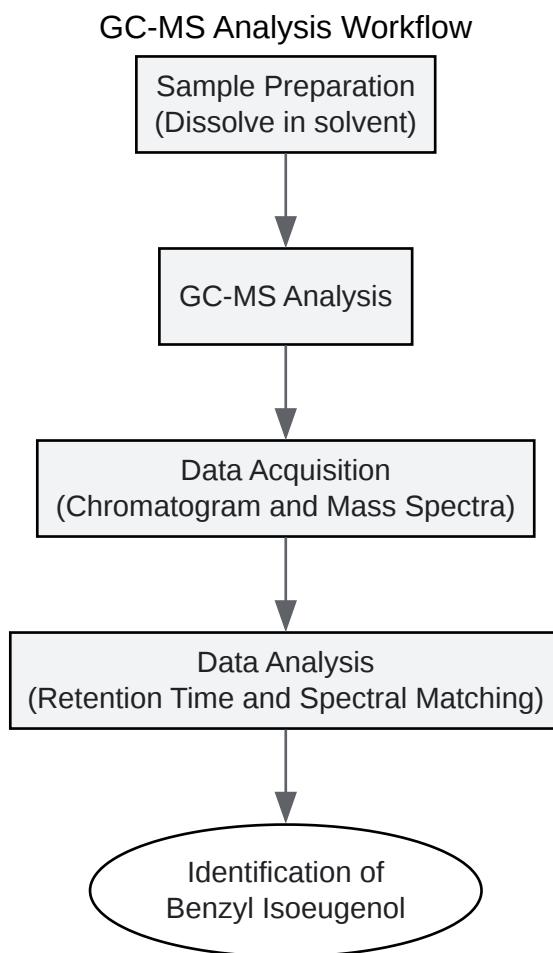
**Sample Preparation:** A solution of **Benzyl Isoeugenol** is prepared in a suitable solvent, such as methyl tert-butyl ether (MTBE) or ethanol, at a concentration of approximately 100 µg/mL.

**Instrumentation and Conditions:**

- **Gas Chromatograph:** Agilent 6890 or equivalent.
- **Mass Spectrometer:** Agilent 5973 or equivalent.
- **Column:** DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- **Carrier Gas:** Helium at a constant flow of 1.0 mL/min.
- **Injector Temperature:** 250 °C.
- **Injection Volume:** 1 µL (splitless or with a split ratio of 20:1).
- **Oven Temperature Program:**
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Hold: 10 minutes at 280 °C.
- **MS Transfer Line Temperature:** 280 °C.

- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

Expected Results: **Benzyl Isoeugenol** will elute at a characteristic retention time. The mass spectrum will show a molecular ion peak at m/z 254, corresponding to its molecular weight, and a fragmentation pattern that can be compared to a reference library for positive identification.



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Caption: Workflow for GC-MS analysis.

## High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common method for the analysis of fragrance allergens, including **Benzyl Isoeugenol**.

**Sample Preparation:** Prepare a standard solution of **Benzyl Isoeugenol** in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of 10-100 µg/mL.

**Instrumentation and Conditions:**

- HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
  - A: Water
  - B: Acetonitrile
- Gradient Elution:
  - 0-20 min: 60% B to 100% B
  - 20-30 min: Hold at 100% B
  - 30-35 min: 100% B to 60% B
  - 35-40 min: Hold at 60% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 210 nm, 254 nm, and 280 nm.

**Expected Results:** **Benzyl Isoeugenol** will be separated from other components and detected as a peak at a specific retention time. The UV spectrum obtained from the DAD can be used for further confirmation of its identity.

# Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is an essential tool for the structural elucidation and confirmation of **Benzyl Isoeugenol**.

Sample Preparation: Dissolve 5-10 mg of **Benzyl Isoeugenol** in approximately 0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in an NMR tube.

Instrumentation and Conditions:

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Solvent:  $\text{CDCl}_3$ .
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Temperature: 25 °C.

Expected  $^1\text{H}$  NMR Spectral Data (Predicted):

- ~7.4-7.2 ppm (m, 5H): Protons of the benzyl aromatic ring.
- ~6.9-6.7 ppm (m, 3H): Protons of the isoeugenol aromatic ring.
- ~6.1 ppm (dq, 1H): Vinylic proton adjacent to the aromatic ring.
- ~5.1 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH<sub>2</sub>-Ph).
- ~3.8 ppm (s, 3H): Methoxyl group protons (-OCH<sub>3</sub>).
- ~1.8 ppm (d, 3H): Methyl protons of the propenyl group.

The specific chemical shifts and coupling constants can be used to confirm the connectivity of the molecule.

## Conclusion

The identification and characterization of **Benzyl Isoeugenol** are crucial for its safe and effective use in various industries. This guide has provided a comprehensive overview of its chemical identifiers, physico-chemical properties, synthesis, and detailed analytical protocols for its identification using GC-MS, HPLC, and <sup>1</sup>H NMR. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

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